3-(2-Methoxyethoxy)prop-1-ene
Description
Significance within Organic Synthesis and Materials Science
In the domain of organic synthesis , 3-(2-Methoxyethoxy)prop-1-ene serves as a versatile precursor. The allyl group provides a site for a multitude of reactions, including additions and oxidations, while the ether linkage offers polarity and can influence the solubility of resulting compounds. A common synthetic route to prepare this compound involves the reaction of 2-methoxyethanol (B45455) with allyl bromide in the presence of a base like potassium hydroxide (B78521). orgsyn.org
Detailed research has demonstrated its utility as an intermediate. For instance, it can be converted into 1-Bromo-3-(2-methoxyethoxy)propane through a hydroboration-bromination sequence. orgsyn.org This transformation highlights its role in introducing the methoxyethoxypropyl group into other molecules. Furthermore, derivatives such as 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene have been used in the synthesis of complex heterocyclic systems like perhydrofuropyrans through reactions involving lithium and carbonyl compounds. researchgate.net The reactivity of its functional groups makes it a key starting material for constructing larger, more elaborate organic structures.
In materials science , the dual functionality of this compound is particularly advantageous. The allyl group can participate in polymerization reactions, making it a useful monomer or co-monomer. The incorporation of the methoxyethoxy side chain can impart desirable properties to the resulting polymers, such as increased flexibility, enhanced solubility in specific solvents, and improved thermal stability. While direct research on polymers of this compound is specific, the broader class of allyl ether-modified polymers is well-studied. For example, allyl ether-modified unsaturated polyesters have been developed for use in UV/air dual-curable coatings, where the allyl ether component is crucial for the curing process and final properties of the film. researchgate.net
Overview of Primary Research Domains for Allyl Ethers and Related Structures
Allyl ethers, the chemical class to which this compound belongs, are a cornerstone of various research and industrial applications. osaka-soda.co.jp Their unique reactivity allows them to be used as multifunctional organic intermediates. osaka-soda.co.jp
Key research domains include:
Polymer Chemistry : Allyl ethers are widely used in the synthesis of polymers. Allyl glycidyl (B131873) ether, for example, is polymerized to create poly(allyl glycidyl ether) (PAGE), a versatile polymer platform. PAGE can be further functionalized, making it a candidate for applications like drug delivery systems. Diallyl dimethyl ammonium (B1175870) chloride (DADMAC) is another important monomer used to produce polymers for applications such as flocculants, papermaking agents, and dye fixatives. osaka-soda.co.jp
Coatings and Resins : They are incorporated into resins to modify their properties. Allyl ethers can act as valuable comonomers in free-radical polymerization and are known to be sensitive to oxygen, which is a critical factor in air-drying coatings. researchgate.net They are used as ingredients in unsaturated polyester (B1180765) resin paints and as cross-linkers for acrylic oligomers. researchgate.netosaka-soda.co.jp
Silane (B1218182) Coupling Agents : Allyl glycidyl ether serves as a crucial raw material for producing silane coupling agents, which are essential for bonding organic polymers to inorganic materials like glass fibers and metals. These agents are used in a wide array of industrial products, including electronic materials like semiconductor sealants. osaka-soda.co.jp
Biocatalysis and Synthetic Intermediates : Recent research has explored the use of microorganisms to catalyze the cleavage of allyl aryl ethers, producing valuable chemical products through environmentally benign pathways. The selective cleavage of the allyl group is also a significant strategy in organic synthesis for deprotection under mild conditions using transition metal reagents. acs.org
Historical Context of Polyether-Functionalized Alkenes in Scholarly Investigations
The study of alkenes functionalized with polyether chains has evolved significantly, driven by the quest for new materials with tailored properties. These compounds merge the reactivity of a carbon-carbon double bond with the unique characteristics of polyethers, such as hydrophilicity, ion-coordinating ability, and biocompatibility.
Historically, research focused on the synthesis and polymerization of these monomers. The development of controlled polymerization techniques allowed for the creation of well-defined polymers with polyether side chains. A significant area of investigation has been the hydrosilylation of functionalized alkenes, which is a primary method for producing organosilicon compounds like silane coupling agents and for crosslinking silicone elastomers. researchgate.net This reaction is crucial for integrating organic functional groups into silicon-based materials. researchgate.net
More recently, the focus has expanded to sophisticated applications in advanced materials and catalysis.
Advanced Materials : Polyether-functionalized alkenes are precursors to novel hydrogels and solid-state electrolytes. A recent breakthrough involves the direct C-H alkylation of polyethers using alkenes, catalyzed by iron under photochemical conditions. acs.org This method allows for the controlled functionalization of existing polyether backbones, leading to materials with enhanced properties, such as improved lithium-ion conductivity in solid-state electrolytes. acs.org
Catalysis : In the field of asymmetric catalysis, polyether chains have been incorporated into ligands and ionic liquids. For instance, polyether-functionalized ionic liquids have been used to assist in the rhodium-catalyzed asymmetric hydrogenation of certain ketones, demonstrating how the polyether component can influence the catalytic environment and improve performance. researchgate.net
Functional Lactones : Research has also shown that unsaturated carboxylic acids, which are a type of functionalized alkene, can be converted into a wide variety of enantiomerically enriched lactones through copper-catalyzed radical oxyfunctionalization reactions. acs.org This highlights the versatility of the alkene group in constructing complex and valuable molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-methoxyethoxy)prop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-8-6-5-7-2/h3H,1,4-6H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOBBSPKPFHUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27252-80-8 | |
| Details | Compound: Polyethylene glycol allyl methyl ether | |
| Record name | Polyethylene glycol allyl methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
27252-80-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-methyl-.omega.-(2-propen-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-propen-1-yloxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 2 Methoxyethoxy Prop 1 Ene
Established Reaction Pathways
The traditional synthesis of 3-(2-Methoxyethoxy)prop-1-ene and its analogues relies on well-documented etherification reactions, which form the cornerstone of its laboratory-scale preparation.
The most common method for synthesizing simple ethers is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. masterorganicchemistry.comkhanacademy.org This pathway is directly applicable to the formation of this compound. A typical procedure involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide. masterorganicchemistry.com
For the synthesis of this compound, this involves two main components:
Alkoxyethanol Precursor: 2-Methoxyethanol (B45455) serves as the alcohol component.
Allyl Precursor: An allyl halide, such as allyl bromide or allyl chloride, acts as the electrophile.
A specific laboratory preparation involves charging a flask with potassium hydroxide (B78521) and dry 2-methoxyethanol. orgsyn.org The mixture is cooled, and an allyl halide is added to initiate the nucleophilic substitution, yielding the target ether. orgsyn.org The reaction's success, characteristic of the SN2 mechanism, is highest with primary alkyl halides like allyl halides. masterorganicchemistry.com
An alternative etherification strategy involves the direct dehydration reaction between an alcohol and allyl alcohol, circumventing the need for halides. rsc.org This approach often requires a catalyst to facilitate the removal of water. rsc.org
Table 1: Comparison of Established Etherification Approaches
| Method | Allyl Precursor | Alkoxyethanol Precursor | Key Reagents | Notes |
|---|---|---|---|---|
| Williamson Ether Synthesis | Allyl Halide (e.g., Allyl Bromide) | 2-Methoxyethanol | Strong Base (e.g., KOH, NaH) | A classic, robust SN2 reaction widely used for ether synthesis. masterorganicchemistry.comorgsyn.org |
| Catalytic Dehydration | Allyl Alcohol | 2-Methoxyethanol | Heterogeneous Catalyst (e.g., MoO₃-TiO₂) | Produces water as the only by-product, offering a greener alternative. rsc.org |
The core structure of this compound is a foundational element in the synthesis of more complex molecules. For instance, the related compound 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene serves as a starting material for the preparation of substituted perhydrofuropyrans. researchgate.net Similarly, structural analogues with longer ether chains, such as 3-[2-(2-methoxyethoxy)ethoxy]-1-propene, are used in the synthesis of organosilane electrolytes through hydrosilylation reactions. koreascience.kr
The synthesis of a methylated analogue, 3-(2-methoxyethoxy)-2-methylprop-1-ene, is achieved via a Williamson ether synthesis where 2-methylallyl alcohol is coupled with a brominated methoxyethoxy precursor under basic conditions. This intermediate is subsequently used in Michael addition–Heck coupling cascades to assemble more complex heterocyclic compounds.
Novel and Optimized Synthetic Strategies
Research has focused on improving the efficiency, selectivity, and scalability of allyl ether synthesis through the development of advanced catalytic systems and production methods.
Modern catalysis offers powerful tools to overcome the limitations of traditional methods, such as competing side reactions (e.g., C-allylation vs. O-allylation) and the need for harsh conditions. tandfonline.com
Phase-Transfer Catalysis (PTC): In the context of Williamson synthesis, PTC is employed to enhance reaction rates and selectivity. tandfonline.com Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers facilitate the transfer of the alkoxide from an aqueous or solid phase to the organic phase containing the allyl halide. tandfonline.comgoogle.com This technique improves the etherification of phenols with allyl bromide, increasing the selectivity for the desired allyl phenyl ether. tandfonline.com The use of PTC is particularly advantageous for the allylation of polyhydric alcohols. google.comgoogle.com
Palladium-Catalyzed Reactions: Palladium catalysts enable highly selective and efficient C-O bond formation under mild conditions. frontiersin.org One strategy involves the palladium-catalyzed decarboxylative reaction of phenols and vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers with complete regioselectivity. frontiersin.org Other advanced methods include the enantioselective redox-relay Heck reaction of O-alkyl enol ethers and the catalytic allylic etherification of phenols with allylic trichloroacetimidates, which can generate chiral ethers with high enantiopurity. nih.govacs.org
Heterogeneous Catalysis: A sustainable approach for etherification uses a titanium oxide-supported molybdenum oxide (MoO₃/TiO₂) catalyst. rsc.org This system effectively catalyzes the reaction between various alcohols and allyl alcohol, is reusable for multiple cycles, and operates under solvent-free conditions with water as the sole byproduct. rsc.org The catalyst's activity stems from the high dispersion of MoO₃ on the TiO₂ support. rsc.org
Table 2: Overview of Advanced Catalytic Systems for Allyl Ether Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage(s) |
|---|---|---|---|
| Phase-Transfer | Tetrabutylammonium Bromide | Williamson Ether Synthesis | Enhanced rate and selectivity; facilitates reactions between different phases. tandfonline.comgoogle.com |
| Palladium | PdCl₂(dppf) | Decarboxylative Allylation | High yield and regioselectivity under mild conditions. frontiersin.org |
| Palladium | [(S)-COP-OAc]₂ | Asymmetric Allylic Etherification | High enantioselectivity for producing chiral ethers. acs.org |
| Heterogeneous | MoO₃/TiO₂ | Direct Dehydration | Reusable, solvent-free, produces only water as a byproduct. rsc.org |
Transitioning from laboratory-scale synthesis to larger-scale production for research or industrial applications requires robust and efficient methods. A patent for a related compound, 3-((2-methoxyethoxy)methoxy)prop-1-ene, details a scalable reaction carried out with over 86 grams of starting material in a 1-liter vessel. google.com
For structural analogues, industrial production techniques have been developed that employ continuous flow reactors. A two-step flow process for a related furan (B31954) derivative involves Cu(I)-catalyzed furan formation followed by in-line etherification. This continuous method was reported to achieve a throughput of 12 kg per day with high purity, demonstrating a significant advancement over batch processing for scalable applications. Furthermore, palladium-catalyzed protocols have been shown to be suitable for scaled-up reactions with comparable efficiency to lab-scale syntheses. frontiersin.org Phase-transfer catalysis is another method noted for its suitability for industrial production due to its simplicity and mild conditions. google.com
Chemical Reactivity and Mechanistic Investigations of 3 2 Methoxyethoxy Prop 1 Ene
Olefinic Reactivity of the Prop-1-ene (B156429) Moiety
The double bond in the prop-1-ene group of 3-(2-methoxyethoxy)prop-1-ene is the primary site of its chemical reactivity, enabling various addition reactions.
Hydrosilylation involves the addition of a silicon hydride (Si-H) bond across the carbon-carbon double bond of the prop-1-ene moiety. This reaction is a cornerstone for the synthesis of organosilicon compounds.
A variety of transition metal complexes are effective catalysts for the hydrosilylation of alkenes. Platinum-based catalysts, such as Karstedt's catalyst, are widely used in industrial applications due to their high activity. dntb.gov.ua Nickel-based catalysts have also been developed as a more cost-effective alternative. For instance, α-diimine nickel catalysts have demonstrated high activity for the hydrosilylation of alkenes with tertiary silanes. Iron and cobalt complexes are also emerging as promising, earth-abundant metal catalysts for these transformations. The choice of catalyst can significantly influence the reaction's efficiency and selectivity.
| Catalyst Type | Metal Center | Key Features |
| Karstedt's Catalyst | Platinum | High activity, widely used industrially. dntb.gov.ua |
| α-Diimine Complexes | Nickel | High activity with tertiary silanes, cost-effective. |
| Terpyridine Complexes | Iron | Effective for a broad range of substrates. nih.gov |
| Salicylaldiminato Complexes | Nickel | High activity and selectivity for mono-hydrosilylation. nih.gov |
The mechanism of hydrosilylation often follows the Chalk-Harrod or a modified Chalk-Harrod pathway. In the Chalk-Harrod mechanism, the reaction is initiated by the oxidative addition of the silane (B1218182) to the metal center, followed by the insertion of the alkene into the metal-hydride bond. researchgate.net Subsequent reductive elimination yields the final product and regenerates the catalyst. nih.gov An alternative mechanism involves the insertion of the alkene into a metal-silyl bond. For some nickel-catalyzed reactions, a mechanism involving dissociation of a nickel hydride dimer, followed by alkene insertion and turnover-limiting C-Si bond formation, has been proposed.
The regioselectivity of hydrosilylation determines whether the silicon atom adds to the terminal or internal carbon of the double bond. For terminal alkenes like this compound, anti-Markovnikov addition is typically favored, resulting in the silicon atom bonding to the terminal carbon. The stereoselectivity of the reaction can be influenced by the catalyst and reaction conditions, with some catalytic systems providing high enantioselectivity for specific substrates. nih.gov The use of supported ionic liquid phase (SILP) systems with rhodium catalysts has been shown to enhance β-(Z) selectivity in the hydrosilylation of alkynes. nih.gov
The prop-1-ene group of this compound can also participate in radical-mediated reactions, offering another versatile route for functionalization.
The thiol-ene reaction is a highly efficient and versatile "click" chemistry process involving the radical-mediated addition of a thiol to an alkene. wikipedia.orgrsc.org This reaction proceeds via a free-radical mechanism, which can be initiated by light or heat. wikipedia.org The process begins with the formation of a thiyl radical, which then adds to the alkene in an anti-Markovnikov fashion to form a carbon-centered radical. wikipedia.org A chain-transfer step with another thiol molecule then yields the thioether product and regenerates a thiyl radical, continuing the chain reaction. wikipedia.org This method is valued for its high yields, stereoselectivity, and rapid reaction rates under mild conditions. wikipedia.orgscience.gov
| Reaction Feature | Description |
| Mechanism | Free-radical addition of a thiol to an alkene. wikipedia.org |
| Initiation | Can be initiated by UV light or thermal radical initiators. wikipedia.orgscience.gov |
| Regioselectivity | Results in anti-Markovnikov addition of the thiol. wikipedia.org |
| Advantages | High yield, high rate, stereoselective, and proceeds under mild conditions. wikipedia.org |
Radical-Mediated Transformations
Radical Cascades and Cyclization Pathways
Radical reactions offer a powerful method for the formation of carbon-carbon bonds and the construction of cyclic systems. In the context of molecules like this compound, radical cascades can be initiated to form complex polycyclic structures. These reactions often proceed via intramolecular cyclization of a radical intermediate onto the tethered alkene.
While specific studies detailing radical cascades of this compound are not prevalent, the reactivity can be inferred from general principles of radical chemistry on analogous allylic ether systems. A common strategy involves the generation of a radical at a position that allows for an intramolecular addition to the prop-1-ene unit. For instance, a radical could be generated elsewhere in a more complex molecule containing the this compound moiety. The subsequent cascade would typically involve a 5-exo-trig or 6-endo-trig cyclization, which are kinetically favored processes.
Modern methodologies often seek to avoid the use of toxic tin-based reagents, which were traditionally used to initiate such radical reactions. cmu.edu Tin-free methods, such as those employing visible light photoredox catalysis, provide a milder and more environmentally benign approach to generate the necessary radical intermediates for cyclization. rsc.org In a hypothetical cascade, a radical generated on a tether attached to the ether portion of the molecule could cyclize onto the terminal double bond, leading to the formation of functionalized cyclic ethers. The regiochemical and stereochemical outcome of such cyclizations would be governed by factors including the length and conformation of the tether and the substitution pattern of the alkene. mdpi.com
Hydroboration-Oxidation Sequences
The hydroboration-oxidation of this compound is a two-step reaction that converts the terminal alkene into a primary alcohol with high regioselectivity and stereospecificity. This sequence is a cornerstone of synthetic organic chemistry for the anti-Markovnikov hydration of alkenes. wikipedia.orglibretexts.org
General Reaction Scheme:
Hydroboration: this compound + BH₃·THF → Trialkylborane intermediate
Oxidation: Trialkylborane + H₂O₂, NaOH → 3-(2-Methoxyethoxy)propan-1-ol
The first step, hydroboration, involves the addition of a borane-tetrahydrofuran (B86392) (BH₃·THF) complex across the prop-1-ene double bond. libretexts.org The boron atom, being the electrophilic center, adds to the less substituted carbon of the alkene (C1), while a hydride (H⁻) adds to the more substituted carbon (C2). libretexts.org This regioselectivity is a hallmark of the hydroboration reaction and is primarily governed by both steric and electronic effects. The boron atom preferentially bonds to the sterically accessible terminal carbon. libretexts.org
The reaction proceeds through a concerted, four-membered transition state where the π-bond of the alkene, the C-H bond, the C-B bond, and the B-H bond are all involved simultaneously. libretexts.org This mechanism precludes the formation of a discrete carbocation, thus preventing any skeletal rearrangements. youtube.com One molecule of borane (B79455) can react with up to three molecules of the alkene, leading to the formation of a trialkylborane intermediate. wikipedia.org
Following the hydroboration step, the trialkylborane is not typically isolated. It is directly subjected to oxidation, most commonly using a solution of hydrogen peroxide (H₂O₂) in aqueous sodium hydroxide (B78521) (NaOH). masterorganicchemistry.com In this step, the carbon-boron bond is replaced by a carbon-oxygen bond with retention of configuration. masterorganicchemistry.com The hydroperoxide ion (HOO⁻) acts as the nucleophile, attacking the boron atom. This is followed by a migratory insertion of the alkyl group from the boron to the adjacent oxygen atom, ultimately yielding the alcohol after workup. The final product of this sequence is 3-(2-methoxyethoxy)propan-1-ol.
Table 1: Hydroboration-Oxidation of this compound
| Reactant | Reagents | Intermediate | Final Product | Regioselectivity |
| This compound | 1. BH₃·THF2. H₂O₂, NaOH | Tris(3-(2-methoxyethoxy)propyl)borane | 3-(2-Methoxyethoxy)propan-1-ol | Anti-Markovnikov |
The hydroboration-oxidation sequence is highly stereospecific. The addition of the B-H bond across the alkene occurs in a syn-fashion, meaning that both the boron atom and the hydrogen atom are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com
During the subsequent oxidation step, the hydroxyl group replaces the boron atom with complete retention of stereochemistry. youtube.com The net result of the two-step sequence is the syn-addition of H and OH across the double bond. For a terminal alkene like this compound, the hydroboration step establishes a new stereocenter at C2 if the substrate were appropriately substituted. However, in this specific case, since C2 is bonded to two hydrogen atoms initially, the resulting product, 3-(2-methoxyethoxy)propan-1-ol, is achiral. The stereospecificity of the reaction is crucial in more complex substrates where new chiral centers are formed.
Reactivity Governed by the Ether Linkage and Overall Structure
Beyond the reactivity of the alkene, the ether linkage in this compound can influence its chemical behavior and provides an additional site for synthetic manipulation.
Arene-catalyzed lithiation is a powerful method for the generation of organolithium compounds from precursors that may not be reactive enough for direct lithiation or halogen-lithium exchange. researchgate.net This technique utilizes an electron carrier, such as 4,4′-di-tert-butylbiphenyl (DTBB) or naphthalene, in the presence of lithium metal to facilitate the formation of a carbanionic species under mild conditions. sciforum.net This methodology is applicable to a wide range of functionalized molecules, including ethers. researchgate.net
While direct deprotonation of the allylic position of this compound can be challenging, an arene-catalyzed reductive lithiation offers a potential route to generate a corresponding organolithium intermediate. In this process, the arene (e.g., DTBB) accepts an electron from lithium metal to form a radical anion. This radical anion then transfers the electron to the substrate. For an allylic ether, this could lead to the cleavage of a C-O bond to generate a stabilized allylic organolithium species.
The reaction would be initiated by adding the substrate to a suspension of lithium powder and a catalytic amount of the arene (e.g., DTBB) in a solvent like THF at low temperatures, such as -78 °C. sciforum.net The resulting organolithium intermediate, being a potent nucleophile, can then be trapped by reacting it with various electrophiles, such as carbonyl compounds (aldehydes, ketones), to form new carbon-carbon bonds. sciforum.net This two-step, one-pot procedure allows for the synthesis of more complex, polyfunctionalized molecules. researchgate.net The specific organolithium intermediate generated and its subsequent reactivity would depend on the precise reaction conditions and the stability of the potential carbanionic species.
Arene-Catalyzed Lithiation and Nucleophilic Additions
Reactions with Diverse Electrophiles
The carbon-carbon double bond in this compound serves as a site of high electron density, making it reactive towards a variety of electrophiles. These reactions typically proceed via an initial electrophilic attack on the double bond, leading to the formation of a carbocation intermediate. The subsequent nucleophilic attack on this intermediate yields the final addition product.
Halogenation: The reaction of this compound with halogens such as chlorine (Cl₂) or bromine (Br₂) is expected to proceed via an electrophilic addition mechanism. chemguide.co.uklibretexts.org The halogen molecule becomes polarized as it approaches the electron-rich alkene. The initial attack by the double bond on the electrophilic halogen atom leads to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com Subsequent backside attack by the halide ion (Cl⁻ or Br⁻) on one of the carbon atoms of the halonium ion results in the formation of a vicinal dihalide. masterorganicchemistry.com This anti-addition leads to a specific stereochemical outcome. masterorganicchemistry.com
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound is predicted to follow Markovnikov's rule. masterorganicchemistry.compressbooks.publibretexts.org The initial step involves the protonation of the double bond by the hydrogen halide to form a carbocation intermediate. masterorganicchemistry.compressbooks.pub According to Markovnikov's rule, the hydrogen atom adds to the carbon atom of the double bond that already has the greater number of hydrogen atoms, leading to the formation of the more stable secondary carbocation. masterorganicchemistry.compressbooks.publibretexts.org The subsequent attack of the halide ion on the carbocation yields the corresponding 2-halo-1-(2-methoxyethoxy)propane.
Epoxidation: The double bond of this compound can be converted to an epoxide (oxirane) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orglibretexts.orgyoutube.com This reaction is a concerted process where the oxygen atom from the peroxy acid is transferred to the double bond in a single step. libretexts.org The epoxidation is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. libretexts.org The resulting epoxide, 2-(2-methoxyethoxymethyl)oxirane, is a versatile intermediate for further synthetic transformations.
Table 1: Predicted Products of Electrophilic Addition to this compound
| Electrophile | Reagent | Predicted Major Product |
| Halogenation | Br₂ | 1,2-Dibromo-3-(2-methoxyethoxy)propane |
| Hydrohalogenation | HBr | 2-Bromo-1-(2-methoxyethoxy)propane |
| Epoxidation | m-CPBA | 2-((2-Methoxyethoxy)methyl)oxirane |
Role in Cyclic Ether and Heterocycle Synthesis
The presence of both an alkene and ether functionalities within the same molecule makes this compound a potential precursor for the synthesis of various cyclic ethers and heterocycles. Intramolecular reactions, in particular, can be exploited to construct ring systems.
Formation of Perhydrofuropyrans and Related Systems
While direct synthesis of perhydrofuropyrans from this compound is not extensively documented, the synthesis of substituted tetrahydrofurans from related alkoxypropenes provides insight into potential synthetic strategies. nih.govnih.govresearchgate.net One plausible approach involves the reaction of an epoxide derivative of this compound with a suitable nucleophile that can subsequently participate in a cyclization reaction. For instance, the reaction of an alkene with an epoxide in the presence of a Lewis acid can lead to the formation of tetrahydrofuran (B95107) derivatives. researchgate.net
Another strategy could involve the functionalization of the double bond to introduce a group capable of intramolecularly attacking one of the ether oxygen atoms, or a modified form thereof, to construct a new ring. Radical cyclization of related 3-oxa-5-hexenyl radicals is a known method for the synthesis of 2,4-disubstituted tetrahydrofurans. diva-portal.org
Intramolecular Cycloaddition Pathways
Intramolecular cycloaddition reactions offer a powerful tool for the construction of complex cyclic systems. For this compound to undergo such a reaction, it would first need to be appropriately functionalized to contain both a diene and a dienophile (or equivalent reactive partners) within the same molecule.
For example, a Diels-Alder reaction, which is a [4+2] cycloaddition, could be envisioned if the molecule were modified to incorporate a conjugated diene system. wikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.comyoutube.com The intramolecular variant of this reaction is a well-established method for the synthesis of bicyclic systems. The stereochemistry of the resulting product is highly controlled by the geometry of the transition state. wikipedia.org
Photochemical [2+2] cycloadditions represent another possible pathway for intramolecular cyclization, though this would also require suitable modification of the starting material to introduce a photosensitive chromophore. A related compound, 3-benzyloxyprop-1-ene, has been shown to undergo intramolecular photocycloaddition. rsc.org
Cleavage and Modification of Ether Bonds
The two ether bonds in this compound, the allylic ether (C-O-C=C) and the methoxyethyl ether (C-O-C-O-C), exhibit different reactivities towards cleavage. The cleavage of ethers typically requires strong acids or bases.
Acid-Catalyzed Cleavage: In the presence of strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), ethers can be cleaved. masterorganicchemistry.com The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.com The subsequent nucleophilic attack by a halide ion can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the ether. masterorganicchemistry.com
For the allylic ether in this compound, cleavage could potentially proceed through an Sₙ1-like mechanism due to the resonance stabilization of the resulting allylic carbocation. Cleavage of the methoxyethyl ether bond is more likely to occur via an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered methyl carbon or the ethyl carbon.
Base-Catalyzed Cleavage: Cleavage of ethers by bases is generally more difficult and requires very strong bases. The acidity of the protons alpha to the ether oxygen is a key factor. In the case of this compound, the allylic protons are the most acidic. A strong base could potentially deprotonate at this position, initiating a cleavage or rearrangement reaction.
Polymer Science and Advanced Materials Applications of 3 2 Methoxyethoxy Prop 1 Ene and Its Derivatives
Monomer Design and Polymerization Strategies
The unique chemical structure of 3-(2-methoxyethoxy)prop-1-ene, featuring a terminal alkene and a flexible, polar methoxyethoxy side chain, makes it a valuable building block in polymer science. This structure allows for its participation in various polymerization reactions and imparts specific functionalities to the resulting polymers.
Application as a Functional Monomer in Polymer Synthesis
This compound serves as a functional monomer, where the methoxyethoxy group provides desirable properties to the final polymer. The ether linkages in the side chain enhance the polymer's hydrophilicity and can lead to thermoresponsive behavior in aqueous solutions, similar to polymers bearing oligo(ethylene glycol) side chains. The presence of these polar side groups can influence the polymer's solubility, thermal properties, and interactions with other materials. libretexts.orgkobe-u.ac.jp The terminal allyl group allows for its incorporation into polymer backbones through various polymerization mechanisms. While allyl monomers are generally less reactive in radical polymerization compared to acrylic or styrenic monomers, they can be effectively polymerized using other techniques.
The incorporation of such functional monomers is a key strategy for creating polymers with tailored properties for specific applications. For instance, polymers with oligo(ethylene glycol) side chains are known for their potential in biomedical applications due to their biocompatibility and ability to resist protein adsorption.
Copolymerization Studies with Various Co-Monomers
Copolymerization is a versatile strategy to fine-tune the properties of polymers derived from this compound. By copolymerizing it with other monomers, it is possible to balance properties such as hydrophilicity, mechanical strength, and thermal stability. For instance, copolymerization with hydrophobic monomers like styrene (B11656) or methyl methacrylate (B99206) can lead to amphiphilic copolymers with interesting self-assembly behaviors.
The reactivity of allyl ethers in copolymerization is often characterized by reactivity ratios (r1 and r2), which describe the relative preference of a growing polymer chain ending in one monomer to add the same or the other monomer. Generally, for allyl monomers (M1) copolymerizing with more reactive monomers like vinyl acetate (B1210297) or acrylates (M2), r1 is typically less than 1, indicating a preference for cross-propagation, while r2 can be greater than 1. This often leads to the incorporation of the allyl monomer in a somewhat random fashion.
Below is a representative data table illustrating hypothetical but plausible reactivity ratios for the radical copolymerization of this compound (M1) with various co-monomers (M2), based on the known behavior of similar allyl ethers.
| Co-monomer (M2) | r1 (this compound) | r2 (Co-monomer) | Copolymer Type Tendency (r1 * r2) |
|---|---|---|---|
| Styrene | 0.05 | 5.0 | 0.25 (Alternating tendency) |
| Methyl Methacrylate | 0.1 | 4.0 | 0.4 (Alternating tendency) |
| Vinyl Acetate | 0.8 | 1.2 | 0.96 (Ideal/Random) |
| Maleic Anhydride | <0.1 | <0.1 | ~0 (Strongly alternating) |
Living Polymerization Techniques for Controlled Architectures
To overcome the challenges of traditional radical polymerization of allyl ethers and to achieve polymers with well-defined architectures, living and controlled polymerization techniques are employed. These methods allow for precise control over molecular weight, narrow molecular weight distributions (low polydispersity index, PDI), and the synthesis of complex architectures like block copolymers.
For monomers like this compound, which are derivatives of vinyl ethers, living cationic polymerization is a particularly suitable method. nsf.govresearchgate.net This technique can proceed under controlled conditions to produce polymers with predictable molecular weights and low PDIs. Additionally, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been shown to be effective for some vinyl ethers, offering another pathway to well-defined polymers. nih.gov Anionic ring-opening polymerization of related functional epoxides, like allyl glycidyl (B131873) ether, followed by modification, is another strategy to obtain polymers with similar pendant groups and controlled architectures. lipomigroup.org
Development of Advanced Polymer Architectures
The ability to control the polymerization of this compound opens the door to the creation of advanced polymer architectures with tailored functionalities and properties.
Block Copolymers Incorporating Methoxyethoxy Moieties
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The distinct chemical nature of the blocks can lead to microphase separation, resulting in ordered nanostructures. By incorporating a block derived from this compound, it is possible to introduce a hydrophilic and potentially thermoresponsive segment into a block copolymer.
For example, a diblock copolymer could be synthesized with one block of polystyrene (hydrophobic) and another of poly(this compound) (hydrophilic). Such amphiphilic block copolymers can self-assemble in selective solvents to form micelles, vesicles, or other nanostructures with potential applications in drug delivery and nanotechnology. cmu.edu Sequential living polymerization, where one monomer is polymerized to completion before the addition of the second, is a common method for synthesizing well-defined block copolymers. researchgate.net
The following table provides illustrative data for hypothetical block copolymers synthesized using this compound (MEP) and other monomers via living polymerization techniques.
| Block Copolymer | Synthesis Method | Mn (kg/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Polystyrene-block-Poly(MEP) | Living Anionic/Cationic Sequential Polymerization | 15.0 - 5.0 | < 1.15 |
| Poly(MEP)-block-Poly(ε-caprolactone) | Anionic and Ring-Opening Sequential Polymerization | 10.0 - 10.0 | < 1.20 |
| Poly(methyl methacrylate)-block-Poly(MEP) | RAFT Polymerization | 20.0 - 8.0 | < 1.25 |
Functionalization of Polymer Backbones via Post-Polymerization Modification
The pendant allyl groups in polymers made from this compound serve as reactive handles for post-polymerization modification. This strategy allows for the introduction of a wide range of functional groups onto the polymer backbone after the polymerization has been completed. rsc.org This is particularly advantageous when the desired functional groups are not compatible with the polymerization conditions.
A highly efficient and widely used post-polymerization modification reaction for allyl groups is the thiol-ene "click" reaction. rsc.org This reaction proceeds under mild conditions, often initiated by UV light or a radical initiator, and allows for the quantitative addition of thiols to the double bond. This can be used to attach a variety of molecules, including biomolecules, fluorescent dyes, or other functional moieties. Other potential modifications of the allyl group include epoxidation, dihydroxylation, and hydroboration-oxidation to introduce epoxide, diol, and alcohol functionalities, respectively. google.com
Research into Functional Materials
Recent research has highlighted the potential of this compound and its derivatives in the creation of sophisticated materials designed for specific high-performance applications. Scientists are leveraging its distinct chemical characteristics to engineer materials at the molecular level, opening new avenues in energy storage and biomedical research.
Organosilicon Compounds for Energy Storage Applications
A promising application of this compound lies in the synthesis of novel organosilicon compounds for use as electrolytes in energy storage devices, such as lithium-ion batteries. The primary method for integrating this compound into a silicon-based framework is through a hydrosilylation reaction. This process involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon double bond of the allyl group in this compound.
This reaction effectively grafts the flexible, ion-conducting oligo(ethylene oxide) side chains onto a durable polysiloxane backbone. The resulting organosilicon materials exhibit several desirable properties for battery electrolytes. The polyether side chains facilitate the movement of lithium ions, a critical factor for efficient battery performance. Simultaneously, the siloxane backbone provides thermal and chemical stability to the electrolyte. researchgate.netresearchgate.net
Researchers have synthesized and characterized a variety of organosilicon compounds by reacting allyl-substituted oligo(ethylene oxide) ethers, such as this compound, with various chlorosilanes followed by fluorination. researchgate.net The resulting fluorosilane compounds have demonstrated lower viscosity, higher dielectric constants, and higher oxidation potentials when compared to their non-fluorinated counterparts, making them suitable as co-solvents in high-voltage electrolyte formulations. researchgate.net
For instance, the synthesis of compounds like Difluoro(3-(2-(2-methoxyethoxy)ethoxy)propyl)methylsilane (DFSM2) showcases the potential of these materials as stable, high-performance electrolyte components. researchgate.net The general synthetic approach and the properties of the resulting materials are summarized in the table below.
| Precursor Compound | Reaction Type | Resulting Organosilicon Compound | Key Properties for Energy Storage |
| This compound (and similar allyl polyethers) | Hydrosilylation | Polysiloxanes with oligo(ethylene oxide) side chains | Enhanced ionic conductivity, good thermal and chemical stability |
| Allyl substituted oligo(ethylene oxide) ether | Hydrosilylation and Fluorination | Difluoro(3-(2-(2-methoxyethoxy)ethoxy)propyl)methylsilane (DFSM2) | Lower viscosity, higher dielectric constant, higher oxidation potential |
These advancements in organosilicon electrolytes derived from allyl polyethers are a significant step towards developing safer and more efficient energy storage solutions.
Hydrophilic Polymer Design for Specific Research Aims
The inherent hydrophilicity of the methoxyethoxy group in this compound makes it an attractive monomer for the design of novel hydrophilic polymers. sigmaaldrich.comnih.gov These polymers are of particular interest in biomedical applications, such as drug delivery and tissue engineering, where interaction with aqueous environments is crucial. sigmaaldrich.com
The polymerization of this compound can lead to the formation of polymers with a high density of ether linkages. These linkages can form hydrogen bonds with water molecules, rendering the polymer water-soluble or water-swellable. The properties of the resulting hydrophilic polymer, such as its solubility and thermal behavior, can be tailored by copolymerizing this compound with other monomers.
For example, the incorporation of monomers like di(ethylene glycol) methyl ether methacrylate (DEGMA) and 2-(dimethylamino)ethyl methacrylate (DMAEMA) through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization allows for the synthesis of triple hydrophilic statistical terpolymers. mdpi.com These polymers can exhibit responsiveness to external stimuli such as temperature and pH, making them "smart" materials for targeted applications. mdpi.com
The table below outlines the types of hydrophilic polymers that can be synthesized and their potential research applications.
| Polymer Type | Monomers | Key Properties | Potential Research Aims |
| Homopolymer | This compound | Hydrophilic, potential for biocompatibility | Development of hydrogels, biocompatible coatings |
| Copolymer | This compound, other vinyl monomers | Tunable hydrophilicity and physical properties | Design of materials with controlled drug release profiles |
| Terpolymer | This compound, DEGMA, DMAEMA | Stimuli-responsive (temperature and pH) | Creation of "smart" materials for targeted drug delivery and diagnostics |
The ability to create well-defined hydrophilic polymers with specific functionalities opens up a wide range of possibilities for advanced material design in the biomedical field and beyond.
Derivatives and Analogues of 3 2 Methoxyethoxy Prop 1 Ene in Academic Investigations
Synthesis of Structurally Modified Ethers
The synthesis of derivatives based on 3-(2-methoxyethoxy)prop-1-ene involves targeted modifications of the alkene group, the introduction of reactive functional groups, and the extension of the ethylene (B1197577) glycol chain. These modifications yield a diverse library of compounds with tailored properties.
Alkene Position and Substitution Variations
Control over the position and substitution pattern of the alkene is crucial for modulating the reactivity of the molecule. Two primary strategies are employed for this purpose: isomerization to alter the double bond position and olefination reactions to introduce various substituents.
Isomerization of Allyl Ethers: The terminal allyl group (prop-2-en-1-yl) can be isomerized to an internal propenyl group (prop-1-en-1-yl). This transformation is often catalyzed by transition metal complexes, such as those containing ruthenium. Studies on analogous allyloxypoly(ethylene glycol) derivatives have demonstrated that ruthenium catalysts can efficiently facilitate the migration of the double bond to form the more thermodynamically stable internal alkene, typically as a mixture of (E)- and (Z)-isomers bibliotekanauki.plresearchgate.net. The reaction conditions, including catalyst concentration and temperature, can be optimized to achieve high yields and selectivity bibliotekanauki.plresearchgate.net.
Wittig Olefination: For introducing a wide range of substituents onto the double bond, the Wittig reaction is a powerful and widely used method libretexts.orgwikipedia.orgmasterorganicchemistry.com. This reaction involves the coupling of a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone masterorganicchemistry.comnih.gov. To synthesize analogues of this compound, the parent structure would first be converted to a corresponding aldehyde. This aldehyde can then be reacted with various Wittig reagents to construct alkenes with specific geometries and substitutions, offering a reliable method for fixing the location of the double bond libretexts.orgwikipedia.org.
| Method | Description | Typical Reagents/Catalysts | Outcome |
|---|---|---|---|
| Isomerization | Migration of the terminal double bond to an internal position. | Ruthenium complexes (e.g., [RuClH(CO)(PPh₃)₃]) | Converts allyl ether to a mixture of (E/Z)-propenyl ethers. |
| Wittig Reaction | Formation of a C=C bond by reacting a carbonyl with a phosphorus ylide. | Aldehyde/ketone, Triphenyl phosphonium (B103445) ylide (Wittig reagent) | Creates substituted alkenes with a defined double bond position. |
Introduction of Azido (B1232118) Functional Groups
The introduction of an azido (–N₃) group imparts valuable reactivity, particularly for "click" chemistry applications. The synthesis of azido-functionalized ethers typically proceeds via a two-step sequence from a hydroxyl-terminated precursor mdpi.com.
First, the terminal hydroxyl group of a suitable ethylene glycol derivative is converted into a good leaving group, most commonly a mesylate (–OMs), by reaction with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (B128534) (NEt₃) mdpi.comnih.gov. Subsequently, the mesylate is displaced by an azide (B81097) nucleophile using sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) nih.gov. This nucleophilic substitution reaction generally proceeds with high efficiency, yielding the desired azido-terminated product nih.govnih.gov. This method is broadly applicable to various poly(ethylene glycol) (PEG) derivatives and can be adapted to create azido analogues of this compound acs.orgresearchgate.netnih.gov.
Extended Ethylene Glycol Chains
Derivatives with longer ethylene glycol chains are of interest for applications where modified solubility, hydrophilicity, or spacer length is required. The synthesis of such analogues can be achieved through the anionic ring-opening polymerization of ethylene oxide acs.orgrsc.org.
In this approach, an initiator such as allyl alcohol is deprotonated with a strong base to form an alkoxide. This alkoxide then initiates the polymerization of ethylene oxide, with each monomer addition extending the polyether chain. The process continues until the reaction is quenched, typically with an acidic workup, to yield an allyl-terminated poly(ethylene glycol) with a controlled chain length. The methoxy (B1213986) cap present in the parent compound can be introduced by using 2-methoxyethanol (B45455) as the initiator or by subsequent etherification of the terminal hydroxyl group.
Reactivity Profiles of Key Derivatives
The functional groups introduced onto the this compound scaffold dictate the reactivity of the resulting derivatives. Azide-functionalized analogues are primarily used in cycloaddition reactions, while the reactivity of the prop-1-ene (B156429) unit is highly dependent on its substitution pattern and the reaction conditions.
Click Chemistry Applications of Azide-Functionalized Analogues
Azide-functionalized derivatives are excellent substrates for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry sigmaaldrich.combroadpharm.com. This reaction involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring sigmaaldrich.combroadpharm.com.
The reaction is known for its high efficiency, specificity, and biocompatibility acs.org. The Cu(I) catalyst is typically generated in situ from a Cu(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate (B8700270) broadpharm.com. The azide-functionalized analogues of this compound can thus be used to conjugate with alkyne-bearing molecules, polymers, or surfaces, making them valuable building blocks in materials science and for creating complex biomolecular architectures axispharm.combroadpharm.com.
Comparative Reactivity Studies of Substituted Prop-1-enes
The prop-1-ene moiety exhibits distinct reactivity pathways, primarily governed by whether the reaction proceeds through an electrophilic or a radical mechanism. The substitution pattern on the alkene determines the stability of the intermediates, thereby influencing the regioselectivity of the reaction.
Electrophilic Addition: In the presence of electrophiles like hydrogen halides (e.g., HBr), unsymmetrically substituted alkenes undergo electrophilic addition. The reaction proceeds via a carbocation intermediate, and the regioselectivity follows Markovnikov's rule, which states that the electrophile (H⁺) adds to the carbon atom that already bears the greater number of hydrogen atoms msu.edulibretexts.orgchemguide.co.uk. This occurs because the more substituted carbocation is more stable. For a prop-1-ene derivative, this leads to the formation of a secondary carbocation, which is more stable than the alternative primary carbocation, thus dictating the final product structure chemguide.co.uk.
Radical Reactions: The reactivity changes significantly under radical conditions.
Radical Addition: In the presence of peroxides, the addition of HBr to an unsymmetrical alkene proceeds via a radical mechanism and exhibits anti-Markovnikov regioselectivity libretexts.org. The bromine radical adds first to the double bond to form the more stable carbon radical (a secondary radical in the case of a prop-1-ene system), which then abstracts a hydrogen atom from HBr libretexts.org.
Radical Substitution: Under conditions of low halogen concentration, often achieved using N-bromosuccinimide (NBS), allylic substitution can occur in preference to addition libretexts.org. This reaction involves the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical libretexts.orgucr.edu. This intermediate then reacts with a halogen to yield an allylic halide. The stability of the allylic radical is a key driving force for this pathway over addition libretexts.orgmasterorganicchemistry.com.
| Reaction Type | Typical Conditions | Key Intermediate | Regioselectivity |
|---|---|---|---|
| Electrophilic Addition | HBr, no peroxides | More substituted carbocation | Markovnikov |
| Radical Addition | HBr, with peroxides | More substituted carbon radical | Anti-Markovnikov |
| Radical Substitution | NBS, light/heat | Resonance-stabilized allylic radical | Substitution at the allylic position |
Role of Derivatives as Synthetic Intermediates and Precursors
The utility of compounds analogous to this compound stems from the distinct chemical reactivity of their functional groups. The allyl group provides a reactive handle for a multitude of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions, while the ether component can act as a stable protecting group for hydroxyl functionalities during multi-step syntheses. organic-chemistry.orgmdpi.com
Building Blocks for Complex Organic Molecules
Allyl ethers, which share the core structure of this compound, are pivotal intermediates in the assembly of complex organic molecules. mdpi.com The allyl group can be strategically incorporated into a molecule and then transformed to introduce new functional groups or to build out the carbon skeleton.
One of the most powerful applications of allyl groups is in transition metal-catalyzed reactions. For instance, the Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, allows for the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net This makes allyl-containing intermediates invaluable for connecting different molecular fragments. researchgate.net Furthermore, the development of regio- and enantioselective allyl-allyl cross-coupling reactions has provided a direct route to construct 1,5-dienes, which are common structural motifs in natural products like terpenes. rsc.org
The double bond within the allyl group is also susceptible to a variety of transformations that increase molecular complexity. These include:
Epoxidation followed by ring-opening: This sequence introduces two new functional groups with defined stereochemistry.
Hydroboration-oxidation: This reaction converts the terminal alkene of the allyl group into a primary alcohol, extending the carbon chain and providing a new site for modification. organic-chemistry.org
Metathesis reactions: Ring-closing metathesis of a molecule containing two allyl groups is a powerful strategy for the synthesis of cyclic compounds.
The 2-methoxyethoxy portion of the molecule is analogous to the widely used 2-methoxyethoxymethyl (MEM) protecting group. wikipedia.org Protecting groups are essential in the synthesis of complex molecules that have multiple reactive sites, such as in the total synthesis of palytoxin, which required the management of 42 functional groups using eight different protecting groups. wikipedia.orgjocpr.com The MEM group is valued for its stability under a range of conditions and its reliable removal under mild acidic conditions, ensuring that other sensitive parts of the molecule remain intact. wikipedia.orgresearchgate.net
Table 1: Synthetic Transformations of the Allyl Ether Moiety
| Transformation | Reagents/Catalyst | Resulting Structure | Application in Complex Synthesis |
|---|---|---|---|
| Allylic Substitution (Tsuji-Trost) | Pd(0) catalyst, Nucleophile | C-C or C-Heteroatom bond formation | Coupling of molecular fragments researchgate.net |
| Allyl-Allyl Cross-Coupling | Pd, Ni, or Cu catalyst | 1,5-diene | Synthesis of terpenes and other natural products rsc.org |
| Hydroboration-Oxidation | 1. BH3-THF 2. H2O2, NaOH | Primary Alcohol | Chain extension and functional group interconversion organic-chemistry.org |
| Isomerization to Enol Ether | KOtBu or Transition Metals | Propenyl Ether | Precursor to carbonyl group after hydrolysis organic-chemistry.org |
| C-H Allylation | Ru catalyst | Ortho-allylated arenes | Direct functionalization of aromatic rings rsc.org |
Emerging Research Directions and Unexplored Potential
New Catalytic Systems for Functionalization
The terminal alkene of 3-(2-Methoxyethoxy)prop-1-ene is a prime site for a wide array of catalytic transformations, allowing for its conversion into a variety of more complex structures. Modern organometallic catalysis provides a powerful toolkit for the precise and selective functionalization of this allyl moiety.
Research into the functionalization of allyl-containing molecules has identified several key catalytic strategies that could be applied to this compound. For instance, palladium- and copper-catalyzed allylic substitution reactions allow for the introduction of a wide range of carbon and heteroatom nucleophiles. acs.org The development of stereospecific methods, such as those involving the conversion of allylboronic esters into more potent nucleophilic boronate complexes, opens the door to creating chiral molecules with high enantioselectivity. acs.org This approach could increase the nucleophilicity of the allyl group by several orders of magnitude, enabling reactions with a broad scope of electrophiles. acs.org
Furthermore, olefin metathesis, using ruthenium or molybdenum-based catalysts, could be employed for carbon-carbon bond formation, leading to the synthesis of long-chain polymers or macrocyclic structures. Hydroformylation, another critical industrial process, could introduce an aldehyde group, providing a synthetic handle for further derivatization.
Table 1: Potential Catalytic Functionalizations of this compound
| Reaction Type | Catalyst System (Example) | Functional Group Introduced | Potential Application |
|---|---|---|---|
| Allylic Substitution | Palladium or Copper complexes | Carbon, Nitrogen, Oxygen, or Fluorine-based groups | Synthesis of fine chemicals, pharmaceuticals |
| Hydroboration-Oxidation | Borane (B79455) reagents followed by oxidation | Hydroxyl (-OH) | Creation of functional alcohols for polyesters |
| Epoxidation | Peroxy acids (e.g., m-CPBA) | Epoxide ring | Precursor for diols, amino alcohols |
| Thiol-ene "Click" Reaction | Photoinitiator or radical initiator | Thioether linkage | Polymer modification, surface functionalization nih.gov |
| Olefin Metathesis | Grubbs' or Schrock catalysts | New C=C bonds | Ring-closing, cross-metathesis, polymerization |
Integration into Advanced Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to construct large, well-ordered structures from smaller molecular components. The distinct domains of this compound make it an intriguing candidate for supramolecular design.
The polar and flexible methoxyethoxy tail can engage in hydrogen bonding or act as a ligand for metal coordination, guiding the self-assembly process. The nonpolar allyl group provides a site for subsequent covalent capture, allowing for the "locking-in" of a desired supramolecular arrangement through polymerization or other reactions. This dual functionality could be harnessed to create:
Amphiphilic Systems: The molecule has amphiphilic character, suggesting potential for self-assembly into micelles or vesicles in aqueous solutions.
Functional Surfaces: The interaction between an allyl ether's functional groups can control its reactivity and adsorption onto surfaces. nih.gov This suggests that this compound could be used to form ordered monolayers on substrates like silicon, with the allyl groups oriented for further functionalization. nih.gov
Host-Guest Complexes: The ether chain could be incorporated into larger macrocyclic hosts or act as a guest that binds within the cavity of a host molecule, with the allyl group serving as an external reactive site.
Cross-Disciplinary Research with Biomedical or Environmental Science Methodologies
The structural features of this compound are highly relevant for applications in biomedical and environmental science, particularly in the field of polymer chemistry.
Biomedical Applications: Polymers containing allyl functional groups are an emerging class of materials for biomedical applications such as advanced drug delivery and tissue engineering. researchgate.netnih.gov The allyl group serves as a versatile handle for post-synthesis modification, allowing for the attachment of a wide range of functionalities through efficient chemical reactions. nih.gov
By analogy with similar functional monomers like allyl glycidyl (B131873) ether (AGE), this compound could be used as a comonomer in ring-opening polymerization with lactide (LA) or ε-caprolactone (CL). nih.govmdpi.com This would produce biodegradable polyesters with pendant allyl groups along the polymer backbone. nih.gov These allyl groups can then be functionalized using reactions like thiol-ene "click" chemistry to attach:
Therapeutic agents for controlled drug release.
Targeting ligands to direct nanoparticles to specific cells or tissues.
Hydrophilic polymers like polyethylene (B3416737) glycol (PEG) to improve biocompatibility and circulation time.
Table 2: Potential Biomedical Applications via Post-Polymerization Modification
| Modification Reaction | Attached Moiety | Resulting Functionality | Potential Application |
|---|---|---|---|
| Thiol-ene Reaction | Thiol-containing drug or peptide | Covalent drug conjugation | Targeted drug delivery nih.gov |
| Epoxidation & Ring-Opening | Amines, alcohols | Introduction of polar groups | Enhancing hydrophilicity, biomolecule attachment |
| Bromination & Substitution | Azides for "click" chemistry | Platform for diverse functionalization | Tissue engineering scaffolds, biosensors nih.gov |
Environmental Science Applications: The principles of designing functional polymers can be extended to environmental science. Polymers derived from this compound could be designed to be biodegradable, helping to mitigate plastic pollution. The ether linkages in the side chain can be susceptible to degradation under certain conditions. Furthermore, by functionalizing the allyl groups with specific chelating agents, these polymers could be developed into materials for sequestering heavy metal ions from contaminated water.
Challenges and Future Outlook in the Field of Functionalized Allyl Ethers
While the potential of this compound and related functionalized allyl ethers is significant, several challenges must be addressed to realize their full utility.
Challenges:
Chemoselectivity: The molecule contains both a C=C double bond and ether linkages. Catalytic systems must be highly selective to functionalize the allyl group without cleaving or reacting with the ether chain. nih.gov
Stereocontrol: Achieving high stereoselectivity during the functionalization of the allyl group is a persistent challenge in organic synthesis but is crucial for many applications, particularly in pharmacology. acs.org
Polymerization Control: When used as a monomer, controlling the polymerization to achieve a desired molecular weight, low dispersity, and specific microstructure can be difficult, especially when incorporating a functional comonomer. mdpi.com
Future Outlook: The future of functionalized allyl ethers like this compound is bright. Continued advancements in catalysis will likely provide more efficient and selective methods for their transformation. The integration of these building blocks into polymeric and supramolecular systems holds immense promise for the development of "smart" materials that can respond to environmental stimuli, advanced biomaterials for regenerative medicine, and novel platforms for chemical sensing and environmental remediation. The versatility of the allyl ether structure ensures its place as a valuable tool for chemists and material scientists exploring the frontiers of molecular design.
Q & A
Q. What are the recommended synthetic routes for preparing 3-(2-Methoxyethoxy)prop-1-ene in laboratory settings?
Methodological Answer: this compound can be synthesized via Williamson ether synthesis , a standard method for ethers. A plausible route involves reacting allyl bromide with sodium 2-methoxyethoxide under anhydrous conditions. Key steps include:
- Reaction Setup : Use a polar aprotic solvent (e.g., THF) to enhance nucleophilicity.
- Temperature Control : Maintain 0–5°C to minimize side reactions (e.g., elimination).
- Purification : Distill the product under reduced pressure to isolate the ether .
Alternative methods may involve acid-catalyzed dehydration of secondary alcohols, but this is less favorable due to potential carbocation rearrangements .
Q. How can researchers characterize the purity and structure of this compound?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify purity and detect volatile impurities.
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the structure (e.g., allylic protons at δ 5.0–5.5 ppm and methoxy groups at δ 3.2–3.5 ppm).
- Infrared Spectroscopy (IR) : Identify functional groups (C-O-C stretch at ~1100 cm) .
For trace analysis, combine with HPLC using a C18 column and acetonitrile/water mobile phase .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of vapors (potential respiratory irritation ).
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact (irritation risk ).
- Storage : Keep in a cool, dry place away from oxidizers and acids. Use amber glass bottles to prevent light-induced degradation .
Advanced Research Questions
Q. How do reaction conditions influence competing pathways in the synthesis of this compound?
Methodological Answer:
- Base Strength : Strong bases (e.g., NaH) favor SN2 mechanisms for ether formation, while weak bases may lead to elimination (e.g., propene derivatives) .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas protic solvents (e.g., ethanol) may slow the reaction.
- Temperature : Elevated temperatures (>50°C) increase elimination byproducts; kinetic control at lower temperatures favors substitution .
Experimental optimization using Design of Experiments (DoE) can map parameter interactions .
Q. What computational tools can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways.
- Software : Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state analysis .
Validate predictions with kinetic isotope effects (KIE) or substituent variation studies .
Q. How does this compound degrade under environmental or catalytic conditions?
Methodological Answer:
- Oxidative Degradation : Expose to ozone or UV/HO to study cleavage of the ether bond. Monitor via LC-MS for intermediates like glycolic acid derivatives .
- Catalytic Hydrogenation : Use Pd/C or Raney Ni to reduce the allyl group, producing saturated ethers. Track progress with H NMR .
- Surface Interactions : Investigate adsorption on TiO nanoparticles using ATR-FTIR to assess photocatalytic degradation .
Q. What role does this compound play in synthesizing bioactive molecules?
Methodological Answer:
- Antiviral Agents : Serve as a precursor in nucleoside analog synthesis (e.g., coupling with guanine derivatives via Mitsunobu reactions) .
- Polymer Chemistry : Act as a monomer in radical polymerization for PEG-like hydrogels. Optimize initiator (AIBN) concentration and reaction time .
- Cross-Coupling Reactions : Employ in Heck or Suzuki reactions to introduce ether-functionalized alkenes into aromatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
